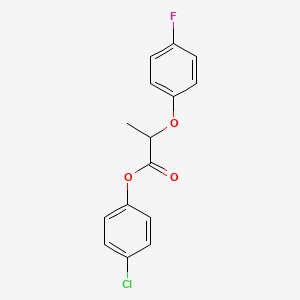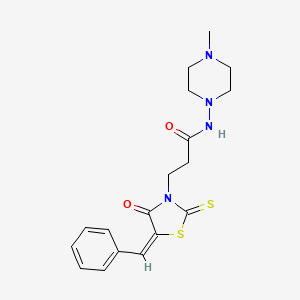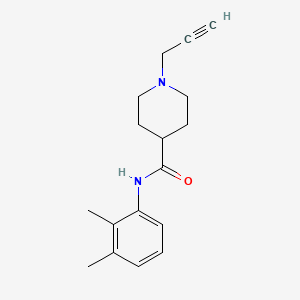![molecular formula C16H13ClFN5O B2864273 N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-33-4](/img/structure/B2864273.png)
N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a triazole ring, an amide group, and aromatic rings with chloro and fluoro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is attached to a carboxamide group and two aromatic rings, one of which has a chlorine atom attached and the other has a fluorine atom attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the electronegative chlorine and fluorine atoms would likely make the compound somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of triazole derivatives, including those structurally related to N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, has been a focus of research aiming at expanding the chemical libraries for various biological and material science applications. Studies have developed methodologies for synthesizing triazole derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines or through catalyst- and solvent-free conditions facilitated by microwave-assistance, highlighting the versatility and adaptability of triazole chemistry for generating compounds with potential biological activities (Bektaş, H., et al., 2007); (Moreno-Fuquen, R., et al., 2019).
Antimicrobial and Antipathogenic Activity
Research on triazole derivatives has demonstrated significant antimicrobial and antipathogenic properties, making these compounds valuable in the development of new antimicrobial agents. The exploration of these activities involves assessing the efficacy of synthesized triazole derivatives against various microorganisms, indicating their potential utility in combating microbial resistance and infection (Limban, C., et al., 2011).
Antitumor Activity
The investigation into the antitumor properties of triazole derivatives has led to the synthesis and evaluation of compounds with the ability to inhibit cancer cell proliferation. This research avenue aims at discovering novel therapeutic agents for cancer treatment by exploiting the unique structural features of triazole compounds to target specific pathways involved in cancer cell growth and survival (Hao, X., et al., 2017).
Chemical Modification for Enhanced Biological Activity
Studies also focus on chemical modifications of triazole derivatives to enhance their biological activity. This includes the synthesis of Schiff base derivatives and exploration of different substituents to improve the antimicrobial and antitumor efficacy of the compounds. The strategic introduction of functional groups and the examination of their effects on the biological activities of these compounds underscore the importance of chemical diversity in drug discovery and development (Riyadh, S., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRFAIXKXORLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2864207.png)


![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)

